An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-hydroxy-5-methoxybenzoic acid, also known as 5-chlorovanillic acid, is a substituted benzoic acid derivative with a molecular formula of C₈H₇ClO₄ and a molecular weight of 202.59 g/mol .[1][2][3] Its structure, featuring a carboxylic acid, a hydroxyl group, a methoxy group, and a chlorine atom on the benzene ring, imparts a unique combination of physicochemical properties that are of significant interest in the fields of medicinal chemistry and drug discovery. The interplay of these functional groups governs the molecule's solubility, acidity, and ability to interact with biological targets, making a thorough understanding of its physicochemical profile essential for its potential development as a therapeutic agent.
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-4-hydroxy-5-methoxybenzoic acid. As a Senior Application Scientist, the following sections will not only present the available experimental data but also delve into the underlying scientific principles and the practical implications of these properties in the context of drug development. The methodologies for determining these properties are also detailed, offering a self-validating framework for researchers.
I. Molecular Structure and Key Identifiers
A foundational understanding of a molecule begins with its structure and nomenclature.
Structure:
Figure 2: Workflow for melting point determination by the capillary method.
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample ensures uniform packing and efficient heat transfer within the capillary tube, leading to a more accurate and sharp melting point range.
-
Controlled Heating Rate: A slow heating rate (1-2 °C/min) is crucial for allowing the system to remain in thermal equilibrium, ensuring that the observed melting occurs at the true melting temperature. A rapid heating rate can lead to an artificially elevated and broad melting range. [4][5]
III. Solubility Profile
Solubility is a paramount physicochemical property for any drug candidate, as it directly influences bioavailability. A compound must possess adequate solubility in aqueous physiological fluids to be absorbed and distributed to its site of action.
Qualitative Experimental Data:
3-Chloro-4-hydroxy-5-methoxybenzoic acid is reported to be sparingly soluble in water and soluble in ethanol and ether . [6]This solubility profile is consistent with its molecular structure. The presence of the polar carboxylic acid and hydroxyl groups allows for hydrogen bonding with water, but the hydrophobic benzene ring and the chlorine and methoxy groups limit its overall aqueous solubility. Its solubility in organic solvents like ethanol and ether is attributed to the favorable interactions between the nonpolar parts of the molecule and the solvent.
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a reliable and direct way to quantitatively determine the solubility of a compound in a given solvent.
Figure 3: Workflow for gravimetric solubility determination.
Causality Behind Experimental Choices:
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Excess Solid and Equilibration Time: Using an excess of the solid and allowing sufficient time for equilibration ensures that the solution becomes truly saturated, providing an accurate measure of the maximum solubility at that temperature. [6]* Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout the experiment is critical for obtaining reproducible and accurate results.
IV. Acidity and Ionization (pKa)
The acidity of a molecule, quantified by its pKa, is a critical determinant of its behavior in biological systems. The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and binding to target proteins. For an acidic compound like 3-Chloro-4-hydroxy-5-methoxybenzoic acid, two pKa values are expected, corresponding to the deprotonation of the carboxylic acid and the phenolic hydroxyl group.
Predicted pKa Values:
While specific experimental pKa values for 3-Chloro-4-hydroxy-5-methoxybenzoic acid were not found in the initial searches, we can estimate them based on the pKa of related compounds. Benzoic acid has a pKa of approximately 4.2. The electron-withdrawing effects of the chlorine and hydroxyl groups are expected to increase the acidity of the carboxylic acid, thus lowering its pKa. Conversely, the electron-donating effect of the methoxy group may slightly decrease the acidity. Therefore, the pKa of the carboxylic acid group is anticipated to be slightly lower than 4.2. The pKa of the phenolic hydroxyl group is expected to be in the range of 8-10, typical for substituted phenols.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.
Figure 4: Workflow for pKa determination by potentiometric titration.
Causality Behind Experimental Choices:
-
Standardized Titrant and Calibrated pH Electrode: The accuracy of the pKa determination relies on the precise measurement of both the volume of titrant added and the resulting pH of the solution. [7][8][9][10][11][12][13][14]* Half-Equivalence Point: At the half-equivalence point, the concentrations of the protonated and deprotonated forms of the ionizable group are equal. According to the Henderson-Hasselbalch equation, under these conditions, the pH is equal to the pKa.
V. Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a chemical compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
Based on the structure of 3-Chloro-4-hydroxy-5-methoxybenzoic acid, the following proton signals are expected:
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A singlet for the methoxy group protons (-OCH₃).
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Two singlets in the aromatic region for the two non-equivalent aromatic protons.
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A broad singlet for the acidic proton of the carboxylic acid (-COOH).
-
A singlet for the phenolic proton (-OH).
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon of the methoxy group, and the six carbons of the benzene ring.
Experimental Protocol: NMR Sample Preparation and Analysis
Figure 5: General workflow for NMR analysis.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Expected FTIR Spectral Features:
-
A broad O-H stretching band for the carboxylic acid group.
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A sharp O-H stretching band for the phenolic hydroxyl group.
-
A strong C=O stretching band for the carbonyl of the carboxylic acid.
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C-O stretching bands for the carboxylic acid, ether, and phenol.
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C-H stretching bands for the aromatic and methoxy groups.
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A C-Cl stretching band.
C. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Expected Mass Spectral Features:
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The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.59 g/mol ).
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An (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. [12]* Characteristic fragmentation patterns resulting from the loss of functional groups such as -OH, -COOH, and -OCH₃.
VI. Relevance to Drug Discovery and Lipinski's Rule of Five
The physicochemical properties of a molecule are not just academic data points; they are critical predictors of a compound's "drug-likeness." Lipinski's Rule of Five provides a set of guidelines to evaluate the potential for a compound to be an orally active drug in humans. [6] Lipinski's Rule of Five Criteria:
-
Molecular weight ≤ 500 Da
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
Analysis of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid:
-
Molecular Weight: 202.59 Da (Complies)
-
Hydrogen Bond Donors: 2 (the -OH and -COOH groups) (Complies)
-
Hydrogen Bond Acceptors: 4 (the two oxygens of the carboxyl group, the hydroxyl oxygen, and the methoxy oxygen) (Complies)
-
LogP: While an experimental LogP value was not found, a calculated LogP (cLogP) would be necessary for a full evaluation. However, based on its structure, it is highly likely to be well below 5.
Based on this analysis, 3-Chloro-4-hydroxy-5-methoxybenzoic acid adheres to Lipinski's Rule of Five, suggesting that it possesses physicochemical properties favorable for oral bioavailability.
Conclusion
This in-depth technical guide has provided a comprehensive analysis of the key physicochemical properties of 3-Chloro-4-hydroxy-5-methoxybenzoic acid. The available experimental data for its melting point, combined with a qualitative understanding of its solubility and predicted acidity, offer a solid foundation for its further investigation. The detailed experimental protocols provide a framework for the rigorous determination of these properties, ensuring scientific integrity and reproducibility.
The adherence of this molecule to Lipinski's Rule of Five underscores its potential as a scaffold in drug discovery programs. A complete characterization, including the acquisition of quantitative solubility data, experimental pKa values, and full spectroscopic analysis, will be crucial for advancing the understanding and potential application of 3-Chloro-4-hydroxy-5-methoxybenzoic acid in the development of new therapeutic agents.
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